molecular formula C15H24O6 B8622530 2-[2,2-dimethyl-3-(2-prop-2-enoyloxyethoxy)propoxy]ethyl Prop-2-enoate CAS No. 62180-73-8

2-[2,2-dimethyl-3-(2-prop-2-enoyloxyethoxy)propoxy]ethyl Prop-2-enoate

Cat. No. B8622530
M. Wt: 300.35 g/mol
InChI Key: INUDJRSLTKAYBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04005244

Procedure details

One mole of neopentyl glycol (viz., 2,2-dimethylpropane-1,3-diol) is reacted with two moles ethylene oxide to produce 5,5-dimethyl-3,7-dioxanonane-1,9-diol. One mole of 5,5-dimethyl-3,7-dioxanonane-1,9-diol is reacted with two moles acrylic acid to produce 1,9-diacrylyloxy-5,5-dimethyl-3,7-dioxanonane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:13])([CH2:8][O:9][CH2:10][CH2:11][OH:12])[CH2:3][O:4][CH2:5][CH2:6][OH:7].[C:14]([OH:18])(=O)[CH:15]=[CH2:16]>>[C:3]([O:12][CH2:11][CH2:10][O:9][CH2:8][C:2]([CH3:13])([CH3:1])[CH2:3][O:4][CH2:5][CH2:6][O:7][C:14](=[O:18])[CH:15]=[CH2:16])(=[O:4])[CH:2]=[CH2:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(COCCO)(COCCO)C
Name
Quantity
2 mol
Type
reactant
Smiles
C(C=C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)OCCOCC(COCCOC(C=C)=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.